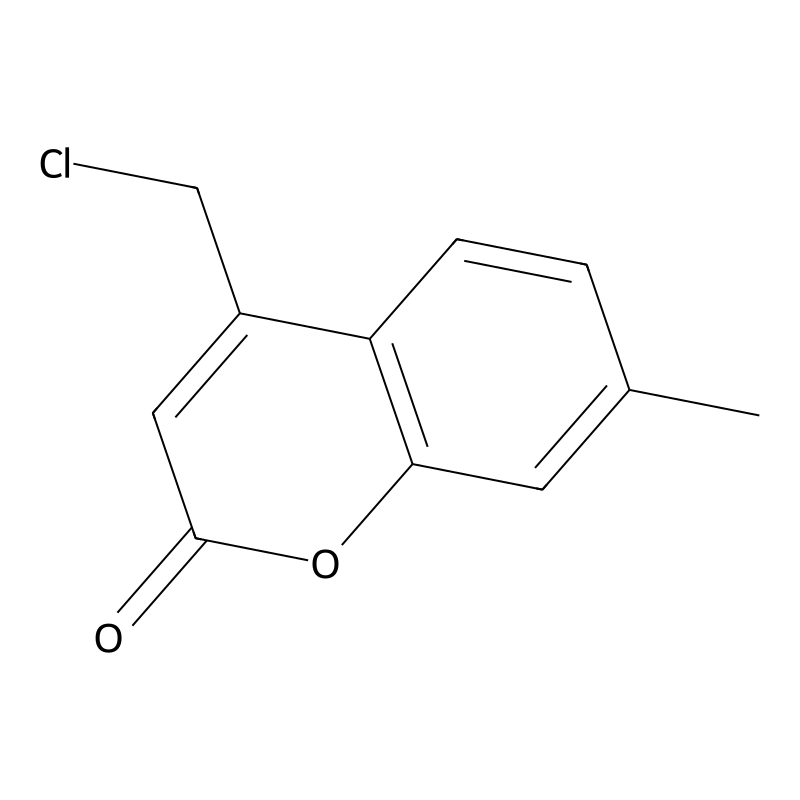

4-Chloromethyl-7-methyl-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Applications

“4-Chloromethyl-7-methyl-chromen-2-one” is a type of coumarin derivative . Coumarin derivatives have a myriad of applications in various fields :

Application Summary

Coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities.

Specific Synthesis Method

One specific method for synthesizing coumarin derivatives like “4-Chloromethyl-7-methyl-chromen-2-one” is the Pechmann reaction :

Application Summary

The Pechmann reaction is a method for synthesizing coumarin derivatives.

Methods of Application/Experimental Procedures

Results/Outcomes

The result of the Pechmann reaction is the synthesis of a coumarin derivative.

Application Summary

“4-Chloromethyl-7-methyl-chromen-2-one” is a type of coumarin derivative. They have been routinely employed as herbal medicines since early ages.

Methods of Application/Experimental Procedures

More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria.

Results/Outcomes

4-Chloromethyl-7-methyl-chromen-2-one is an organic compound belonging to the class of coumarins, which are characterized by a benzopyrone structure. This specific compound features a chloromethyl group at the 4-position and a methyl group at the 7-position of the chromen-2-one core. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Coumarins, including this compound, are noted for their diverse biological activities and applications in pharmaceuticals and materials science .

- Potential irritant: The chloromethyl group can be irritating to the skin, eyes, and respiratory system.

- Suspected carcinogen: Chloromethyl groups have been linked to carcinogenicity in some cases.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives .

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

- Substitution: Nucleophiles like amines or thiols in the presence of bases such as triethylamine or pyridine .

The biological activity of 4-chloromethyl-7-methyl-chromen-2-one has been explored in various studies. It has demonstrated antifungal properties against plant pathogenic fungi, suggesting its potential use as a fungicide. The mechanism of action likely involves interference with essential biochemical pathways in fungi, impacting their growth and survival . Additionally, coumarins are known for their antioxidant properties, which may also apply to this compound .

The synthesis of 4-chloromethyl-7-methyl-chromen-2-one typically involves chloromethylation of 7-methyl-chromen-2-one using chloromethylating agents such as chloromethyl methyl ether. This reaction is often conducted in the presence of Lewis acid catalysts like zinc iodide and in solvents such as dichloromethane at low temperatures to optimize yield and purity .

Industrial Production

In industrial settings, continuous flow reactors may be utilized to maintain consistent reaction conditions, enhancing efficiency and scalability. Purification methods like recrystallization or chromatography are employed to isolate the final product .

4-Chloromethyl-7-methyl-chromen-2-one has several applications:

- Pharmaceuticals: Its unique reactivity makes it suitable for developing new drugs, particularly those targeting fungal infections.

- Organic Synthesis: As an intermediate, it can facilitate the synthesis of more complex organic molecules.

- Material Science: Coumarins are utilized for their optical properties, which can be harnessed in various material applications .

Research indicates that 4-chloromethyl-7-methyl-chromen-2-one interacts with biological macromolecules through hydrogen bonding and nucleophilic substitution. These interactions may modify the activity of enzymes and receptors, potentially leading to therapeutic effects. Studies on its interactions with specific biomolecules continue to elucidate its biological mechanisms .

Several compounds share structural similarities with 4-chloromethyl-7-methyl-chromen-2-one. Notable examples include:

| Compound Name | Structural Features |

|---|---|

| 4-(bromomethyl)-7-hydroxy-8-methyl-chromen-2-one | Bromine substituent instead of chlorine |

| 4-(methoxymethyl)-7-hydroxy-8-methyl-chromen-2-one | Methoxy substituent at the 4-position |

| 4-(hydroxymethyl)-7-hydroxy-8-methyl-chromen-2-one | Hydroxymethyl substituent at the 4-position |

Uniqueness

The uniqueness of 4-chloromethyl-7-methyl-chromen-2-one lies in its chloromethyl group, which allows for distinct reactivity patterns not present in similar compounds. This feature enables specific nucleophilic substitution reactions that enhance its utility in synthetic applications compared to other derivatives with different substituents .

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 4-(chloromethyl)-7-methyl-2H-chromen-2-one, reflecting its fused benzene-pyrone structure and substituents. Its molecular formula is C₁₁H₉ClO₂, with a molecular weight of 208.64 g/mol.

Key Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 41295-51-6 | |

| MDL Number | MFCD03848130 | |

| SMILES | ClCc1cc(=O)oc2c1ccc(c2)C | |

| InChI Key | FFFLTPZFXWCHCT-UHFFFAOYSA-N |

Physical Properties

The compound exists as a crystalline powder with a melting point of 152–156°C and a boiling point of 348.3°C at 760 mmHg. Its density is approximately 1.273 g/cm³, and it is sparingly soluble in water but soluble in organic solvents like ethanol.

Structural Features and Isomeric Considerations

Core Structure and Substituents

The compound’s structure comprises a benzopyrone scaffold, where a benzene ring is fused to a pyrone (α,β-unsaturated lactone) ring. Key substituents include:

- Chloromethyl group (-CH₂Cl) at position 4 of the benzene ring.

- Methyl group (-CH₃) at position 7 of the pyrone ring.

Structural Diagram (Text Representation)

O ║Cl-CH₂-C1=C(O) ║ C2-C3-C4 ║ ║ C5=C6-C7-CH₃ Isomerism and Tautomerism

The compound does not exhibit stereoisomerism due to the absence of chiral centers or double bonds with restricted rotation. Positional isomerism is also precluded, as the substituents are fixed at positions 4 and 7. No tautomerism occurs in the pyrone ring, which remains in a closed lactone form under standard conditions.

Historical Context in Coumarin Derivative Research

Evolution of Coumarin Chemistry

Coumarins have been studied since the 19th century, with synthetic methods like the Pechmann condensation and Kostanecki acylation enabling diverse substitutions. The development of chlorinated coumarins, including 4-chloromethyl derivatives, emerged as part of efforts to create reactive intermediates for cross-coupling reactions or functional group transformations.

Synthetic Routes and Applications

While direct synthesis of 4-chloromethyl-7-methyl-chromen-2-one is not explicitly detailed in primary literature, analogous coumarins are often synthesized via:

- Pechmann Condensation: Reaction of resorcinol derivatives with β-keto esters under acidic conditions.

- Chlorination: Introduction of chloromethyl groups via electrophilic substitution or radical halogenation.

Table: Comparative Synthesis Strategies for Coumarin Derivatives

Chlorinated coumarins like 4-chloromethyl-7-methyl-chromen-2-one are valued for their reactivity in nucleophilic substitution, enabling further functionalization (e.g., alkylation, amination).

Role in Modern Organic Chemistry

The compound’s chloromethyl group serves as a synthetic handle for introducing diverse functional groups, making it a precursor to:

- Fluorescent Probes: Coumarin derivatives

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant